Spiraeoside

Descripción general

Descripción

Se encuentra en varias plantas, incluidas las flores de Filipendula ulmaria (ulmaria) y la cebolla de jardín (Allium cepa) . Este compuesto es conocido por sus propiedades antioxidantes y sus potenciales beneficios para la salud.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El spiraeoside se puede sintetizar mediante la glicosilación de la quercetina. El proceso implica la reacción de la quercetina con un donante de glicósido adecuado en condiciones ácidas o enzimáticas. Un método común es el uso de bromuro de β-D-glucopiranósido como donante de glicósido en presencia de un catalizador ácido de Lewis .

Métodos de Producción Industrial

La producción industrial de this compound generalmente implica la extracción de fuentes naturales. Las flores de Filipendula ulmaria y las escamas externas de Allium cepa son fuentes ricas en this compound. El proceso de extracción implica la extracción con disolventes seguida de la purificación mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Antioxidant Activity

Spiraeoside exhibits antioxidant capabilities through various mechanisms, including:

- DPPH radical scavenging this compound scavenges DPPH radicals with an IC50 of 28.51 μg/mL .

- ABTS radical scavenging this compound also demonstrates ABTS radical scavenging activity .

- Metal reduction It shows the ability to reduce cupric ions (Cu2+) and potassium ferricyanide .

- Inhibition of lipid peroxidation this compound has a stronger ability to prevent iron ion-elevated lipid peroxidation compared to the quercetin-3-glycoside form of this compound .

- ROS inhibition this compound is known to inhibit reactive oxygen species .

A study investigated the antioxidant abilities of this compound through bioanalytical assays, with findings suggesting a correlation between antioxidant activity and other biological activities such as anticholinergic, antiglaucoma, and antidiabetic effects .

Antioxidant Activity of this compound Compared to Standards

| Antioxidant | IC50 (μg/mL) | r2 |

|---|---|---|

| This compound | 28.51 | 0.9705 |

| Butylated Hydroxyanisole | 10.10 | 0.9015 |

| Butylated Hydroxytoluene | 25.95 | 0.9221 |

| Trolox | 7.059 | 0.9614 |

| α-Tocopherol | 11.31 | 0.9642 |

This compound's DPPH radical scavenging activity was similar to butylated hydroxytoluene (BHT), but less potent than α-tocopherol, trolox, and butylated hydroxyanisole (BHA) .

Enzyme Inhibition

This compound has inhibitory effects on metabolic enzymes related to various illnesses .

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) this compound inhibits AChE and BChE, enzymes linked to Alzheimer’s disease .

- Carbonic Anhydrase II (CA II) It also inhibits CA II, which relates to glaucoma .

- α-Glycosidase this compound inhibits α-glycosidase, an enzyme associated with diabetes mellitus .

The study compared this compound's enzyme inhibition abilities to clinically used inhibitors like acetazolamide (for CA II), tacrine (for AChE and BChE), and acarbose (for α-glycosidase) .

Inhibitory Effects of this compound on Metabolic Enzymes

| Enzyme | IC50 (nM) | r2 |

|---|---|---|

| Acetylcholinesterase | 4.44 | 0.9610 |

| Butyrylcholinesterase | 7.88 | 0.9784 |

| Carbonic Anhydrase II | 19.42 | 0.9673 |

| α-Glycosidase (mM) | 29.17 | 0.9209 |

Other Chemical Reactions

This compound is synthesized from quercetin in metabolism via the UDP-glucuronosyltransferase (UGT) enzyme . UGTs are crucial for the glycosylation of small lipophilic compounds in animals and plants .

This compound demonstrates various biological activities, including potential antidiabetic and antiglaucoma effects .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Spiraeoside exhibits significant antioxidant properties, which have been evaluated through various assays.

- DPPH Radical Scavenging : this compound demonstrated an IC50 value of 28.51 µg/mL in scavenging DPPH radicals, indicating its potential as an antioxidant agent, albeit less potent than standard antioxidants like α-tocopherol and butylated hydroxytoluene .

- Cupric Ion Reduction : The compound showed effective cupric ion reducing ability, which is crucial for assessing its antioxidant capacity .

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 28.51 |

| Cupric Ion Reduction | Not specified |

Antidiabetic Effects

Research indicates that this compound can inhibit key metabolic enzymes related to diabetes:

- Enzyme Inhibition : It exhibited IC50 values of 29.17 mM against α-glycosidase and 4.44 nM against acetylcholinesterase, suggesting its potential in managing type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 Value |

|---|---|

| Acetylcholinesterase | 4.44 nM |

| Butyrylcholinesterase | 7.88 nM |

| Carbonic Anhydrase II | 19.42 nM |

| α-Glycosidase | 29.17 mM |

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by inhibiting mast cell activation and allergic responses:

- Mechanism of Action : It suppresses phospholipase C-γ-mediated signaling pathways, leading to reduced degranulation of mast cells .

Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties:

- Cell Growth Inhibition : In vitro studies on HeLa cells indicated that this compound inhibited cell growth significantly at a concentration of 50 μg/mL, promoting apoptosis through the activation of caspases .

Table 3: Anticancer Activity of this compound

| Cell Line | Concentration (μg/mL) | Effect |

|---|---|---|

| HeLa | 50 | Significant growth inhibition |

Gastroprotective Effects

This compound has shown gastroprotective activities by preventing ulcer formation and promoting gastric mucosal health .

Pharmacokinetics

A study utilizing UPLC-MS/MS established a method for quantifying this compound in biological samples:

- Bioavailability : The pharmacokinetic study revealed a low oral bioavailability of approximately 4% in mice, indicating rapid metabolism .

Table 4: Pharmacokinetic Parameters of this compound

| Administration Route | Dose (mg/kg) | Bioavailability (%) |

|---|---|---|

| Intravenous | 5 | Not specified |

| Oral | 20 | 4 |

Mecanismo De Acción

El spiraeoside ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres y reduce el estrés oxidativo en las células. Además, el this compound inhibe la actividad de las enzimas involucradas en la inflamación, como la ciclooxigenasa y la lipooxigenasa . También modula las vías de señalización, incluida la vía del factor nuclear kappa B (NF-κB), que juega un papel crucial en la inflamación y la respuesta inmunitaria .

Comparación Con Compuestos Similares

Compuestos Similares

Quercetina: La forma aglicona del spiraeoside, conocida por sus fuertes propiedades antioxidantes.

Rutina: Otro glucósido de quercetina con efectos antioxidantes y antiinflamatorios similares.

Isoquercitrina: Un glucósido de quercetina con glucosa unida en una posición diferente.

Singularidad del this compound

El this compound es único debido a su patrón de glicosilación específico, que influye en su solubilidad, estabilidad y biodisponibilidad. Esta glicosilación mejora su actividad antioxidante y lo hace más efectivo en ciertos sistemas biológicos en comparación con su forma aglicona, la quercetina .

Actividad Biológica

Spiraeoside, also known as quercetin 4′-O-glucoside, is a flavonoid glycoside primarily found in various plants, including red onion and the herb Filipendula ulmaria. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. This article presents a comprehensive overview of the biological activities of this compound, supported by research findings and data tables.

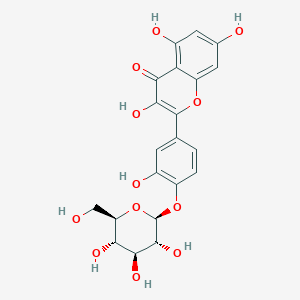

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone with a glucose moiety attached at the 4′ position. This structural configuration contributes to its biological efficacy and interaction with various metabolic pathways.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been evaluated through various assays. Notably, it has demonstrated radical-scavenging abilities comparable to established antioxidants such as butylated hydroxytoluene (BHT) and α-tocopherol.

Table 1: Antioxidant Activity Comparison

The IC50 value indicates the concentration required to inhibit 50% of the free radicals in the assay. This compound's antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress.

Enzyme Inhibition

This compound has shown promising inhibitory effects on several enzymes associated with metabolic diseases:

- Acetylcholinesterase (AChE) : IC50 = 4.44 nM

- Butyrylcholinesterase (BChE) : IC50 = 7.88 nM

- Carbonic Anhydrase II (CA II) : IC50 = 19.42 nM

- α-Glycosidase : IC50 = 29.17 mM

These activities suggest potential therapeutic applications for this compound in treating conditions such as Alzheimer's disease, diabetes mellitus, and glaucoma .

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 Value | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 4.44 nM | |

| Butyrylcholinesterase (BChE) | 7.88 nM | |

| Carbonic Anhydrase II (CA II) | 19.42 nM | |

| α-Glycosidase | 29.17 mM |

Anti-Cancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting the growth of cancer cells such as HeLa cells. Treatment with this compound resulted in significant inhibition of cell proliferation and induced apoptosis through various mechanisms:

- Activation of Caspases : this compound increased caspase-3 and caspase-9 activity, promoting apoptotic pathways.

- Inhibition of Anti-apoptotic Proteins : It downregulated B-cell lymphoma 2 (Bcl-2) and BH3-interacting domain death agonist (Bid), enhancing apoptosis .

Table 3: Anti-Cancer Activity Summary

Additional Biological Activities

Beyond its antioxidant and anticancer properties, this compound exhibits several other beneficial effects:

- Anti-inflammatory Effects : It suppresses inflammatory pathways by inhibiting mast cell activation and IgE-mediated allergic responses.

- Gastroprotective Activity : this compound has been noted for its ulcer-preventive properties.

- Antiviral Potential : Recent findings indicate that this compound may serve as an inhibitor of dengue virus replication by targeting DENV-NS5 RdRp .

Propiedades

IUPAC Name |

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUBYZLTFSLSBY-HMGRVEAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174078 | |

| Record name | Spiraeoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quercetin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20229-56-5 | |

| Record name | Quercetin 4′-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiraeoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiraeoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRAEOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2B74751XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quercetin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 - 241 °C | |

| Record name | Quercetin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.